molecular formula C18H25N3O3S2 B2657707 2-(1-(Butylsulfonyl)piperidin-4-yl)-5-(2-methoxyphenyl)-1,3,4-thiadiazole CAS No. 1171848-43-3

2-(1-(Butylsulfonyl)piperidin-4-yl)-5-(2-methoxyphenyl)-1,3,4-thiadiazole

Cat. No.: B2657707
CAS No.: 1171848-43-3
M. Wt: 395.54
InChI Key: ZBVCCPOZBQFDSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(Butylsulfonyl)piperidin-4-yl)-5-(2-methoxyphenyl)-1,3,4-thiadiazole is a synthetic organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a butylsulfonyl group attached to a piperidine ring, which is further connected to a methoxyphenyl-substituted thiadiazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Butylsulfonyl)piperidin-4-yl)-5-(2-methoxyphenyl)-1,3,4-thiadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Butylsulfonyl Group: The butylsulfonyl group can be introduced via sulfonylation reactions using butylsulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be formed through the cyclization of thiosemicarbazide derivatives with appropriate electrophiles.

    Coupling of the Methoxyphenyl Group: The final step involves the coupling of the methoxyphenyl group to the thiadiazole ring, which can be achieved through various coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1-(Butylsulfonyl)piperidin-4-yl)-5-(2-methoxyphenyl)-1,3,4-thiadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(1-(Butylsulfonyl)piperidin-4-yl)-5-(2-methoxyphenyl)-1,3,4-thiadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1-(Butylsulfonyl)piperidin-4-yl)-5-(2-methoxyphenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(1-(Butylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole: Lacks the methoxyphenyl group, which may affect its biological activity and chemical reactivity.

    5-(2-Methoxyphenyl)-1,3,4-thiadiazole: Lacks the butylsulfonyl-piperidine moiety, which may influence its solubility and pharmacokinetic properties.

    2-(1-(Methylsulfonyl)piperidin-4-yl)-5-(2-methoxyphenyl)-1,3,4-thiadiazole: Contains a methylsulfonyl group instead of a butylsulfonyl group, which may alter its chemical and biological properties.

Uniqueness

The uniqueness of 2-(1-(Butylsulfonyl)piperidin-4-yl)-5-(2-methoxyphenyl)-1,3,4-thiadiazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butylsulfonyl group enhances its solubility and stability, while the methoxyphenyl group may contribute to its biological activity. This unique combination makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-(1-butylsulfonylpiperidin-4-yl)-5-(2-methoxyphenyl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3S2/c1-3-4-13-26(22,23)21-11-9-14(10-12-21)17-19-20-18(25-17)15-7-5-6-8-16(15)24-2/h5-8,14H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVCCPOZBQFDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCC(CC1)C2=NN=C(S2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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